2-Aminoethylmethylsulfone hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Aminoethylmethylsulfone hydrochloride involves various chemical strategies. A notable approach includes the immobilization of 2-aminoethanesulfonic acid on epichlorohydrin functionalized Fe3O4@WO3, demonstrating an innovative method for creating complex structures (Ghasemzadeh & Akhlaghinia, 2017). Similarly, the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone without catalysts results in hyperbranched polymers, indicating the versatility of aminoethylsulfone derivatives in polymer synthesis (Yan & Gao, 2000).
Molecular Structure Analysis
Investigations into the molecular structure of sulfone and nitrogen-containing compounds reveal significant insights. The crystal and molecular structures of compounds such as bis((trifluoromethyl)sulfonyl)amine and bis(bis(fluorosulfonyl)amino)sulfur provide understanding into the electron delocalization and bond characteristics within sulfone derivatives (Haas et al., 1996).
Chemical Reactions and Properties
Sulfone compounds participate in a variety of chemical reactions, offering a broad range of applications. For instance, the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate showcases the catalytic potential of sulfone derivatives in multicomponent condensation reactions (Moosavi-Zare et al., 2013).
Physical Properties Analysis
The physical properties of sulfone derivatives, such as solubility and crystalline structure, are crucial for their application in various fields. The synthesis and characterization of sulfonated polyimides, for example, reveal their good solubility in solvents like m-cresol and DMSO, which is essential for their use in fuel cell applications (Guo et al., 2002).
Scientific Research Applications
Organic Synthesis : Xu et al. (2019) discussed a metal-free method for synthesizing aliphatic sulfonyl fluorides from carboxylic acids, useful in chemical biology and molecular pharmacology (Xu et al., 2019).
Herbicide Degradation : Saha and Kulshrestha (2002) found that sulfosulfuron, a sulfonylurea herbicide, degrades into amine and dimethoxy-aminopyrimidine under various conditions (Saha & Kulshrestha, 2002).
Medicinal Chemistry : Jiaxi Xu (2021) highlighted the synthesis of sulfonopeptides, sulfur analogues of natural peptides, as a pathway for creating important medicinal agents (Jiaxi Xu, 2021).
Environmental Science : Dasgupta et al. (1980) developed an optimized method for measuring atmospheric sulfur dioxide without tetrachloromercurate(II), demonstrating comparable efficiency to the West-Gaeke method (Dasgupta et al., 1980).
Nanofiltration Membranes : Liu et al. (2012) reported the development of novel sulfonated thin-film composite nanofiltration membranes, which improved water flux and dye rejection in dye treatment (Liu et al., 2012).
Drug Metabolism : Zmijewski et al. (2006) applied biocatalysis using Actinoplanes missouriensis to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator (Zmijewski et al., 2006).
Safety And Hazards
2-Aminoethylmethylsulfone hydrochloride is classified as an eye irritant (Category 2) . It can cause serious eye irritation (H319) . In case of eye contact, it is advised to rinse cautiously with water for several minutes . If inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .
properties
IUPAC Name |
2-methylsulfonylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S.ClH/c1-7(5,6)3-2-4;/h2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYYUKGKCJKCBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590049 | |
Record name | 2-(Methanesulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethylmethylsulfone hydrochloride | |
CAS RN |
104458-24-4 | |
Record name | Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104458-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methanesulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methanesulfonyl)ethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Methylsulfonyl)ethylaminhydrochlorid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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